Bis(prop-2-enyl) but-2-ynedioate

Description

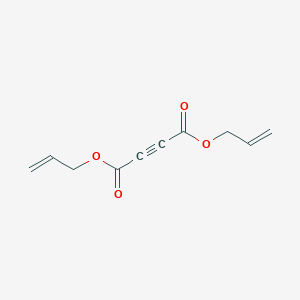

Bis(prop-2-enyl) but-2-ynedioate is a synthetic aliphatic diester derived from but-2-ynedioic acid (HOOC–C≡C–COOH), where both carboxylic acid groups are esterified with prop-2-enyl (allyl) groups. The resulting structure, O=C(O–CH₂CH=CH₂)–C≡C–C(O–OCH₂CH=CH₂), features a central triple bond flanked by two unsaturated allyl ester moieties. This configuration imparts unique reactivity, such as susceptibility to polymerization via the triple bond or allyl group crosslinking.

Properties

CAS No. |

14447-07-5 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

bis(prop-2-enyl) but-2-ynedioate |

InChI |

InChI=1S/C10H10O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,7-8H2 |

InChI Key |

UZKKDEAYCFAVIV-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C#CC(=O)OCC=C |

Canonical SMILES |

C=CCOC(=O)C#CC(=O)OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

a. 4-(Prop-2-enyl)-phenyl-3'-methylbutyrate vs. 4-(Prop-2-enyl)-phenyl angelate

- Structural Differences : Both compounds feature a phenyl ring substituted with a prop-2-enyl group and an ester. However, the ester moiety differs: 3'-methylbutyrate (a branched alkyl ester) versus angelate (a cyclic ester derived from angelic acid).

- Spectral Data :

- Implications : The ester type influences volatility, solubility, and biological activity. Branched esters (e.g., methylbutyrate) may enhance lipophilicity compared to cyclic esters.

b. Myristicin and Safrole

- Myristicin : 4-Methoxy-6-(prop-2-enyl)benzo[d][1,3]dioxole (C₁₁H₁₂O₃; m/z 192 [M⁺]) with antimicrobial properties .

- Safrole : 1-(Prop-2-enyl)benzo[d][1,3]dioxole (C₁₀H₁₀O₂; m/z 162 [M⁺]), a precursor in synthetic chemistry .

- Comparison : The methoxy group in myristicin increases molecular weight and polarity relative to safrole, altering bioavailability and antimicrobial efficacy .

Aliphatic Diesters and Glucosinolates

- Prop-2-enyl Glucosinolate (GSL): A thioglucose derivative with a prop-2-enyl side chain, used as an internal standard in LC-MS metabolomics .

- But-2-ynedioate vs. Glucosinolates: Unlike GSLs, bis(prop-2-enyl) but-2-ynedioate lacks sulfur and glycosidic bonds, making it more reactive toward electrophilic additions (via the triple bond) but less involved in plant defense mechanisms .

Pharmaceutical Derivatives with Prop-2-enyl Groups

- Steroid-Pyrrolidinium Complexes : Compounds like 1-(prop-2-enyl)pyrrolidinium attached to androstane frameworks (e.g., 71-[3a,17b-Dihydroxy-2b-(morpholin-4-yl)-5a-androstan-16b-yl]-1-(prop-2-enyl)pyrrolidinium) demonstrate how prop-2-enyl groups modify pharmacokinetics, enhancing solubility or receptor binding .

- But-2-ynedioate Relevance : The allyl groups in this compound could similarly influence drug delivery systems by enabling controlled release via hydrolysis or crosslinking .

Isomeric Considerations: Prop-1-enyl vs. Prop-2-enyl

- Metabolic Discrimination : Prop-1-enyl and prop-2-enyl cysteine conjugates are distinguished via CID mass spectrometry (m/z 73.011, 104.983) and comparison with plant extracts (e.g., onion vs. garlic), where substituent position affects metabolic pathways .

- Impact on Reactivity : In this compound, the prop-2-enyl configuration may stabilize conjugated systems or influence polymerization kinetics compared to prop-1-enyl isomers .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.